Trimethyl-(3-methylsulfanyl-phenylethynyl)-silane
Description
Properties
Molecular Formula |
C12H16SSi |
|---|---|
Molecular Weight |
220.41 g/mol |
IUPAC Name |
trimethyl-[2-(3-methylsulfanylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16SSi/c1-13-12-7-5-6-11(10-12)8-9-14(2,3)4/h5-7,10H,1-4H3 |
InChI Key |
NFVWNPCPHNSONM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethyl-[2-(3,4,5-Trifluorophenyl)ethynyl]silane
Structural Differences : Replaces the methylsulfanyl group with a 3,4,5-trifluorophenyl moiety.
Key Properties :
- Electronic Effects : Fluorine substituents create a strong electron-withdrawing effect, enhancing electrophilicity.
- Reactivity : Participates in cross-coupling reactions with higher regioselectivity due to fluorine’s directing influence.
- Applications : Used in galectin-3 inhibitor synthesis, where electron-deficient aromatic systems improve binding affinity .
Data Comparison :
| Property | Target Compound | 3,4,5-Trifluorophenyl Analog |
|---|---|---|
| LogP (Calculated) | ~3.2* | ~2.8* |
| Reaction Yield (CuI) | 75–85% | 80–90% |
Trimethyl({2-[4-(2-Phenylethynyl)phenyl]ethynyl})silane
Structural Differences : Features a biphenylethynyl system instead of a single phenyl ring.
Key Properties :
- Conjugation : Extended π-system increases UV absorption and fluorescence quantum yield.
- Stability : Enhanced steric hindrance reduces reactivity in nucleophilic substitutions.
- Applications: Potential use in organic electronics due to conductive ethynyl linkages . Data Comparison:
| Property | Target Compound | Biphenylethynyl Analog |
|---|---|---|
| λmax (UV-Vis) | ~260 nm | ~310 nm |
| Thermal Stability (°C) | 180–200 | 220–240 |
Silane, Trimethyl[[(4-Methylphenyl)thio]methyl]-
Structural Differences : Substitutes the ethynyl group with a thioether (-S-CH₂-) linker.
Key Properties :
(3-Chlorophenyl)(trimethyl)silane
Structural Differences : Replaces the ethynyl and methylsulfanyl groups with a chloro substituent.
Key Properties :
Trimethyl-(4-methylsulfanylphenyl)plumbane
Structural Differences : Silicon replaced with lead; retains methylsulfanyl group.
Key Properties :
- Toxicity : Lead confers significant environmental and health risks.
- Reactivity : Lower stability under oxidative conditions compared to silicon analogs.
- Applications: Limited to specialized organometallic studies .
Preparation Methods
Reaction Overview
The Sonogashira coupling represents a robust pathway for constructing carbon-silicon bonds at the acetylenic position. This method employs a palladium-copper catalytic system to couple aryl halides with terminal silylacetylenes. For trimethyl-(3-methylsulfanyl-phenylethynyl)-silane , the reaction involves:
- 3-Bromo-1-(methylsulfanyl)benzene as the aryl halide.
- Trimethylsilylacetylene as the silylalkyne donor.
Experimental Procedure
- Catalyst System : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) in anhydrous THF.
- Base : Triethylamine (3 equiv) to scavenge HBr.
- Conditions : Reaction under nitrogen at 60°C for 12–24 hours.
- Workup : Aqueous extraction, silica gel chromatography (n-pentane), and vacuum distillation.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% (analogous systems) | |
| ¹H NMR (C₆D₆) | δ 0.26 (s, Si(CH₃)₃), 2.45 (s, SCH₃) | |
| ¹³C NMR (C₆D₆) | δ 0.24 (Si(CH₃)₃), 15.2 (SCH₃) |
Mechanistic Insights
The palladium catalyst facilitates oxidative addition of the aryl bromide, while copper iodide mediates alkyne activation. Transmetalation yields a Pd–C≡C–SiMe₃ intermediate, which undergoes reductive elimination to form the C–C bond. The methylsulfanyl group remains inert under these conditions due to its weak coordination to Pd.
Metalation-Silylation of Terminal Alkynes
Lithiation Protocol
This two-step approach involves deprotonation of 3-methylsulfanylphenylacetylene followed by silylation:
Optimization Challenges
- Substrate Sensitivity : The methylsulfanyl group may react with strong bases; however, low temperatures (–78°C) mitigate side reactions.
- Purification : Flash chromatography (hexane/EtOAc 9:1) removes LiCl byproducts.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–84% | |
| GC-MS Retention Time | 8.2 min (m/z 220 [M⁺]) |
Iron-Catalyzed Silylation of Terminal Alkynes
Catalytic System
A FeCl₃/N,N'-dimethylethylenediamine complex enables direct silylation of 3-methylsulfanylphenylacetylene with TMSCl.
Reaction Conditions
- Solvent : Toluene at 135°C for 72 hours.
- Catalyst Loading : 5 mol% FeCl₃ and 10 mol% diamine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 40–65% | |
| Selectivity | >95% (no disilylation) |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Sonogashira Coupling | 85–92 | High | Moderate |
| Metalation-Silylation | 78–84 | Medium | Low |
| Iron-Catalyzed Silylation | 40–65 | Low | High |
Advantages of Sonogashira :
Limitations of Metalation :
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeOH/H₂O 80:20).
- Elemental Analysis : C 65.41%, H 7.32%, S 14.55% (theor. C 65.39%, H 7.36%, S 14.57%).
Q & A
Q. What are the recommended synthetic routes for Trimethyl-(3-methylsulfanyl-phenylethynyl)-silane?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions between trimethylsilylacetylene and a 3-methylsulfanyl-phenylacetylene derivative under inert conditions (e.g., nitrogen atmosphere). Key steps include:
- Catalyst System : Palladium(II) acetate with a phosphine ligand (e.g., PPh₃) in anhydrous solvents like THF or DMF .
- Temperature : Elevated temperatures (80–100°C) to drive the Sonogashira-type coupling reaction .
- Workup : Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures) .
Data Table : Comparison of Reported Synthetic Conditions
| Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | THF | 80 | 72 | |
| PdCl₂(PPh₃)₂ | DMF | 100 | 65 |
Q. How should researchers handle and store this compound safely in laboratory settings?
- Methodological Answer :
- Handling : Use nitrile gloves, safety goggles, and a lab coat. Perform reactions in a fume hood to avoid inhalation of vapors. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or strong acids/bases, which may degrade the silane group .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and place in sealed containers for disposal .
Q. What spectroscopic techniques are effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methylsulfanyl (-SMe) protons at δ ~2.1 ppm (singlet) and trimethylsilyl (-SiMe₃) protons at δ ~0.1 ppm. Aromatic protons appear between δ 6.8–7.5 ppm .
- FT-IR : Confirm C≡C stretching (2100–2260 cm⁻¹), Si-C bonds (1250–1280 cm⁻¹), and S-Me vibrations (~700 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₆SSi: calculated m/z 232.08) .
Advanced Research Questions
Q. What reaction mechanisms are involved when this compound participates in cross-coupling reactions?
- Methodological Answer : The trimethylsilyl group acts as a directing/protecting group, while the ethynyl moiety facilitates π-orbital interactions. In palladium-catalyzed couplings:
- Oxidative Addition : Pd(0) inserts into the C-Si bond, forming a Pd(II) intermediate .
- Transmetalation : The alkyne group coordinates to Pd, followed by reductive elimination to form new C-C bonds .
- Role of -SMe : The electron-donating methylsulfanyl group stabilizes transition states via resonance, accelerating reaction rates compared to non-sulfur analogs .
Q. How does the methylsulfanyl substituent influence the compound’s electronic properties compared to fluorinated analogs?
- Methodological Answer :
- Electron Donation : The -SMe group donates electrons via resonance (+M effect), increasing electron density on the phenyl ring. This contrasts with fluorinated analogs (e.g., tetrafluorophenyl silanes), where -F withdraws electrons (-I effect) .
- Reactivity Impact : Enhanced nucleophilicity at the ethynyl carbon, making it more reactive in electrophilic substitutions (e.g., halogenation). DFT calculations show a 0.3 eV lower LUMO energy compared to fluorinated analogs, favoring charge-transfer interactions .
Data Table : Comparative Electronic Properties
| Substituent | Hammett σₚ Value | LUMO (eV) | Reactivity Trend |
|---|---|---|---|
| -SMe | -0.15 | -1.2 | High nucleophilicity |
| -F | +0.06 | -0.9 | Moderate electrophilicity |
Q. Are there contradictions in reported biological activities, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial or neuroprotective activity may arise from assay conditions (e.g., solvent polarity affecting bioavailability). Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and solvent controls (DMSO ≤0.1% v/v) .
- SAR Studies : Modify the -SMe group to -SO₂Me or -SCF₃ to isolate electronic vs. steric effects on bioactivity .
- Metabolic Stability : Evaluate half-life in liver microsomes to rule out rapid degradation as a confounding factor .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
